molecular formula C5H4ClN3O B1347304 2-Chloropyrimidine-4-carboxamide CAS No. 22536-66-9

2-Chloropyrimidine-4-carboxamide

Cat. No. B1347304
Key on ui cas rn: 22536-66-9
M. Wt: 157.56 g/mol
InChI Key: UXXQEVFRPLIOHJ-UHFFFAOYSA-N
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Patent
US09163008B2

Procedure details

A solution of the (S)-methyl 2-chloro-6-((1-methoxy-1-oxopropan-2-yl)amino)pyrimidine-4-carboxylate (3.719 g, 13.59 mmol) in 7M ammonia in methanol (20 mL, 140 mmol) was heated in a sealed tube for 3 days at 50° C. After cooling, the precipitated solid was filtered off and rinsed with MeOH (2×5 mL) then dried under vacuum at 40° C. to give (S)-6-(1-amino-1-oxopropan-2-yl)amino)-2-chloropyrimidine-4-carboxamide as a pale yellow powder (2.946 g, 12.09 mmol, 89% yield). LC/MS: m/z=244.2 [M+H]+.
Name
(S)-methyl 2-chloro-6-((1-methoxy-1-oxopropan-2-yl)amino)pyrimidine-4-carboxylate
Quantity
3.719 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10]C)=O)[CH:5]=[C:4](N[C@@H](C)C(OC)=O)[N:3]=1.CO.[NH3:21]>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:21])=[O:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
(S)-methyl 2-chloro-6-((1-methoxy-1-oxopropan-2-yl)amino)pyrimidine-4-carboxylate
Quantity
3.719 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)N[C@H](C(=O)OC)C
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
rinsed with MeOH (2×5 mL)
CUSTOM
Type
CUSTOM
Details
then dried under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.09 mmol
AMOUNT: MASS 2.946 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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